Corannulene
Overview
Description
Corannulene is a polycyclic aromatic hydrocarbon with the chemical formula C20H10. It consists of a cyclopentane ring fused with five benzene rings, forming a bowl-shaped structure. The molecule exhibits bowl-to-bowl inversion dynamics and is of significant interest due to its geodesic polyarene structure .
Mechanism of Action
Target of Action
Corannulene is a polycyclic aromatic hydrocarbon . Unlike typical polycyclic aromatic hydrocarbons, such as coronene, which are flat and planar, this compound is a molecular bowl of carbon . It can be imagined as the cap region of fullerene C60 or an end of a single-walled carbon nanotube . This structural distinction manifests itself in unique properties .
Mode of Action
This compound exhibits bowl-flipping dynamics, electron accepting capability, and formation of a ball-in-socket type of interaction with C60 . These varied properties allow for application of this compound in a myriad of disciplines ranging from organic electronics and sensing to energy storage and self-assembly .
Biochemical Pathways
This compound is a sub-structure of fullerene and can be considered as a molecular building block of fullerenes . It is involved in the formation of three-dimensional graphene objects, such as fullerenes and carbon nanotubes . The synthesis of this compound-based nanographenes has been reported , indicating its role in the growth of the peripheral aromatic rings to extend the aromatic area of the central this compound nucleus .
Pharmacokinetics
Information on the pharmacokinetics of this compound is currently limited. Its unique structure and properties suggest potential for diverse applications in materials chemistry .
Result of Action
This compound has been found to have applications in perovskite solar cells . Devices based on this compound exhibit high efficiency and excellent thermal stability . In addition, this compound has been found to have anti-cancer properties, showing high cytotoxicity against human cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the bowl-to-bowl inversion process of this compound can be influenced by strong steric repulsion . This can lead to the formation of two energy minima: a flat carbon framework and a bowl-shaped structure, very close in energy . This suggests that the action of this compound can be modulated by environmental factors.
Biochemical Analysis
Molecular Mechanism
Corannulene is known to undergo a fast bowl-to-bowl inversion at room temperature via a planar transition structure (TS) . This process can be catalyzed within a perylene bisimide (PBI) cyclophane composed of chirally twisted, non-planar chromophores
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: Corannulene can be synthesized through several methods. One common approach involves flash vacuum pyrolysis, which generally yields lower chemical yields but allows for the creation of various derivatives . Another method is solution chemistry, which includes a nucleophilic displacement-elimination reaction of an octabromide with sodium hydroxide, followed by the removal of bromine substituents using n-butyllithium .
Industrial Production Methods: A kilogram-scale synthesis of this compound has been achieved, making it feasible for industrial production . This synthesis involves the functionalization of the this compound ring with various groups such as ethynyl, ether, thioether, platinum, aryl, phenalenyl, indeno, and ferrocene groups .
Chemical Reactions Analysis
Types of Reactions: Corannulene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound quinone.
Reduction: Reduction reactions can yield this compound anions.
Substitution: Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and bromination, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Friedel-Crafts acylation typically uses aluminum chloride as a catalyst, while bromination uses bromine or N-bromosuccinimide.
Major Products:
Oxidation: this compound quinone.
Reduction: this compound anions.
Substitution: Various substituted this compound derivatives, depending on the substituent introduced.
Scientific Research Applications
Corannulene has diverse applications in scientific research:
Comparison with Similar Compounds
Benzene: Planar aromatic hydrocarbon.
Naphthalene: Two fused benzene rings.
Triphenylene: Three fused benzene rings.
Pyrene: Four fused benzene rings.
Perylene: Five fused benzene rings.
Acenaphthene: Two fused benzene rings with an additional five-membered ring.
Uniqueness: Corannulene’s bowl-shaped structure sets it apart from other planar polycyclic aromatic hydrocarbons. This shape allows for unique interactions, such as the ball-in-socket interaction with fullerene C60, and contributes to its diverse applications in various fields .
Properties
IUPAC Name |
hexacyclo[11.5.2.04,17.07,16.010,15.014,18]icosa-1(18),2,4(17),5,7(16),8,10(15),11,13,19-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11(1)16-17(12)19(14)20(15)18(13)16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRUJZQPKRBJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474164 | |
Record name | Corannulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5821-51-2 | |
Record name | Dibenzo[ghi,mno]fluoranthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5821-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corannulene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005821512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corannulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORANNULENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFD2X7NT86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is corannulene?
A: this compound is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H10. [] It is often referred to as a "buckybowl" due to its structural resemblance to a fragment of buckminsterfullerene (C60). []
Q2: What is unique about the structure of this compound?
A: Unlike most PAHs, this compound is not planar. It possesses a bowl-shaped structure due to the inherent strain introduced by the fusion of five six-membered rings around a central five-membered ring. []
Q3: How does the bowl shape of this compound affect its properties?
A: The curved structure gives this compound unique electronic properties, with distinct convex and concave faces exhibiting different charge distributions. [] This makes this compound and its derivatives promising candidates for various applications, including semiconductor development and electronic devices. []
Q4: How can this compound be characterized spectroscopically?
A: this compound and its derivatives can be characterized using various spectroscopic techniques, including NMR spectroscopy, X-ray crystallography, and UV-vis spectroscopy. [, , ] These techniques provide valuable information about the structure, dynamics, and electronic properties of these molecules.
Q5: What is the thermal stability of this compound?
A: this compound exhibits good thermal stability. It can withstand relatively high temperatures without decomposition, making it suitable for applications requiring thermal robustness. []
Q6: How do different substituents affect the stacking properties of this compound?
A: Substituents play a crucial role in dictating the solid-state packing of this compound. For instance, electron-withdrawing groups like trifluoromethylthioethers can induce columnar stacking, which is beneficial for charge transport applications. []
Q7: Can this compound form stable complexes with other molecules?
A: Yes, this compound can engage in noncovalent interactions, such as π-π stacking, with other molecules like fullerenes. [, ] These interactions can lead to the formation of stable supramolecular complexes with unique properties.
Q8: Does this compound exhibit catalytic activity?
A: While this compound itself may not possess inherent catalytic properties, its unique structure and electronic properties make it an attractive building block for developing novel catalysts. []
Q9: How is computational chemistry used to study this compound?
A: Computational methods like Density Functional Theory (DFT) are invaluable tools for studying this compound. [] They help in understanding its electronic structure, predicting its reactivity, modeling its interactions with other molecules, and exploring the impact of substituents on its properties. [, ]
Q10: What are some key insights gained from computational studies on this compound?
A: DFT calculations have revealed that this compound prefers to act as a dienophile rather than a diene in Diels-Alder reactions. [] These studies have also shown that this compound's rim is more reactive than its spoke positions due to electronic and steric factors. []
Q11: How do substituents influence the properties of this compound?
A: Introduction of different substituents can significantly alter this compound's electronic properties, solubility, self-assembly behavior, and reactivity. [, , ] For instance, electron-withdrawing groups can enhance electron affinity, while bulky groups can influence packing arrangements in the solid state. [, ]
Q12: Can the bowl inversion barrier of this compound be controlled by structural modifications?
A: Yes. Annelation with other aromatic rings, for example, can significantly increase the inversion barrier. [] This strategy has been used to synthesize chiral atropisomeric this compound derivatives. []
Q13: What are some potential applications of this compound and its derivatives?
A13: this compound-based materials hold promise for various applications, including:
- Organic electronics: Their unique electronic properties make them potential candidates for organic semiconductors, transistors, and photovoltaic devices. [, , ]
- Sensors: Their sensitivity to external stimuli like ions and light makes them attractive for developing chemical sensors. []
- Host-guest chemistry: Their bowl-shaped structure can encapsulate other molecules, making them suitable for host-guest chemistry and drug delivery applications. []
- Catalysis: Functionalized corannulenes can act as ligands in metal complexes with potential applications in catalysis. []
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